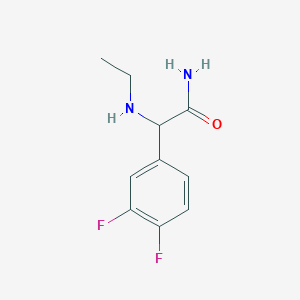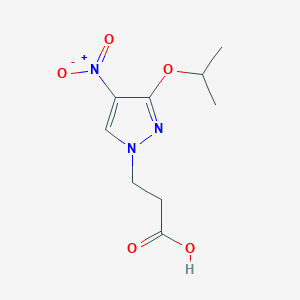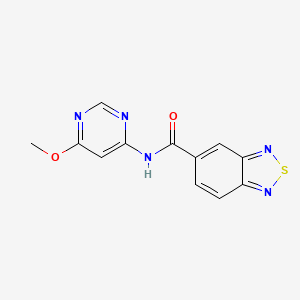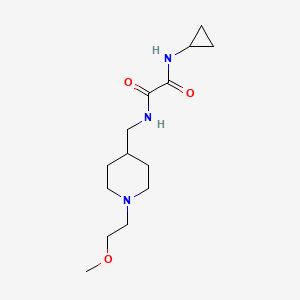
N1-cyclopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-cyclopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopropyl group attached to the nitrogen atom of oxalamide, and a methoxyethylpiperidinylmethyl group attached to the second nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the cyclopropylamine and the piperidinylmethyl moiety. These components are then coupled using oxalamide as a linker. The reaction conditions often require the use of a strong base, such as triethylamine, and a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms can also help in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions: N1-cyclopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperidinylmethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) oxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced forms of the compound.
Substitution: Formation of substituted derivatives at the piperidinylmethyl group.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, N1-cyclopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide can be used to study protein interactions and enzyme inhibition. Its unique structure allows it to bind selectively to certain biological targets.
Medicine: In the medical field, this compound has potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving protein misfolding or aggregation.
Industry: In industry, this compound can be used as an intermediate in the production of various chemicals, including pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes.
Mechanism of Action
The mechanism by which N1-cyclopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide exerts its effects involves binding to specific molecular targets. The cyclopropyl group enhances binding affinity, while the methoxyethylpiperidinylmethyl group provides specificity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
N1-cyclopentyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide
N1-cyclohexyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide
Uniqueness: N1-cyclopropyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide stands out due to its smaller ring size, which can influence its binding properties and biological activity. This structural difference may result in unique interactions with biological targets compared to its cyclopentyl and cyclohexyl counterparts.
Properties
IUPAC Name |
N'-cyclopropyl-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3/c1-20-9-8-17-6-4-11(5-7-17)10-15-13(18)14(19)16-12-2-3-12/h11-12H,2-10H2,1H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLAZKMBIWJOQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1-Ethylcyclobutyl)methyl-[(1-methylpyrazol-4-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2907024.png)

![2,4,6-Triphenyl-1-[(2-phenyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyridin-1-ium tetrafluoroborate](/img/structure/B2907030.png)
![N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2907031.png)
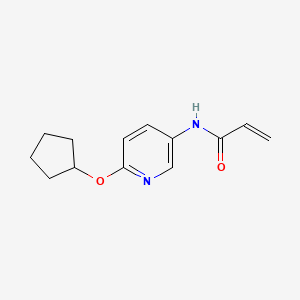
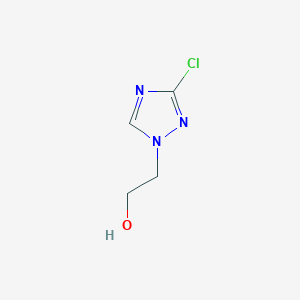
![(3,5-Dimethoxyphenyl)-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B2907035.png)
![7-(2-methoxyethyl)-3-methyl-8-[4-[(Z)-3-phenylprop-2-enyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2907039.png)
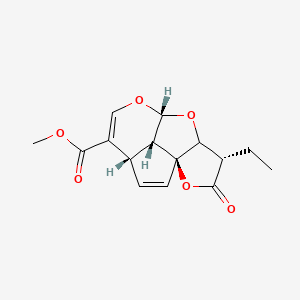
![8-(Ethylsulfonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2907041.png)
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(3-fluorophenyl)acetamide](/img/structure/B2907042.png)
